molecular formula C22H20N2O6 B11107410 2-ethoxy-4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

2-ethoxy-4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11107410
M. Wt: 408.4 g/mol
InChI Key: DKGQPXHOKVZGOO-OEAKJJBVSA-N
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Description

2-ETHOXY-4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a hydrazono group, and a furoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the hydrazono compound, followed by the introduction of the ethoxy group and the furoate ester. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazono group or other functional groups within the molecule.

    Substitution: The ethoxy group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2-ETHOXY-4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: Research may explore its potential as a therapeutic agent or a drug precursor.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-Hydroxy-2-methyl-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one
  • 4-(2-Hydroxyethoxy)phenyl 2-hydroxy-2-propyl ketone

Uniqueness

Compared to similar compounds, 2-ETHOXY-4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 2-FUROATE stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C22H20N2O6/c1-2-28-19-13-15(10-11-17(19)30-22(27)18-9-6-12-29-18)14-23-24-21(26)20(25)16-7-4-3-5-8-16/h3-14,20,25H,2H2,1H3,(H,24,26)/b23-14+

InChI Key

DKGQPXHOKVZGOO-OEAKJJBVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)OC(=O)C3=CC=CO3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)OC(=O)C3=CC=CO3

Origin of Product

United States

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